- Efficient Preparation of Various O-Methylquercetins by Selective DemethylationNatural Product Communications, 2016, 11(7),,
Cas no 90-19-7 (7-O-Methyl Quercetin)

7-O-Methyl Quercetin structure
Nombre del producto:7-O-Methyl Quercetin
Número CAS:90-19-7
MF:C16H12O7
Megavatios:316.262285232544
MDL:MFCD00016931
CID:34553
PubChem ID:329751568
7-O-Methyl Quercetin Propiedades químicas y físicas
Nombre e identificación
-
- Rhamnetin
- 3,5,3',4'-Tetrahydroxy-7-methoxyflavone
- 7-O-Methyl Quercetin
- beta-Rhamnocitrin
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one
- RHAMNETIN(SH)
- 7-O-Methylquercetin
- 7-Methoxyquercetin
- Quercetin 7-methyl ether
- 7-Methylquercetin
- 3,3',4',5-Tetrahydroxy-7-methoxyflavone
- C.I. 75690
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one
- .beta.-Rhamnocitrin
- NSC19802
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
- CHEMBL312163
- Q288988
- HY-N7036
- E87178
- J8G
- KBio3_002345
- SCHEMBL555118
- Spectrum5_000464
- CCRIS 3792
- NSC-19802
- 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-
- 3,5,3',4'-Tetrahydroxy-7-methoxyflaone
- NCGC00178254-01
- SR-05000002269
- MFCD00016931
- KBio2_001665
- SPECTRUM310031
- RHAMNETIN [MI]
- W-100338
- SR-05000002269-2
- SpecPlus_000463
- Spectrum4_001872
- Rhamnetin - Tech grade ca 50%
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-chromen-4-one
- NCGC00095624-02
- UNII-71803L5F4S
- SPBio_000643
- Flavone, 3,3',4',5-tetrahydroxy-7-methoxy-
- NCGC00095624-03
- NSC 19802
- Rhamnetin, analytical standard
- CHEBI:74992
- Spectrum2_000642
- BDBM23410
- AS-78315
- EINECS 201-974-1
- LMPK12112624
- FT-0672192
- Spectrum_001185
- KBioGR_002367
- DivK1c_006559
- NCI60_001648
- BRN 0047741
- DTXSID40237979
- AKOS027320587
- BRD-K37206356-001-01-3
- KBio1_001503
- LS-69024
- BSPBio_003125
- KBioSS_001665
- CS-W014522
- 5-18-05-00495 (Beilstein Handbook Reference)
- Flavone,3',4',5-tetrahydroxy-7-methoxy-
- JGUZGNYPMHHYRK-UHFFFAOYSA-N
- SDCCGMLS-0066624.P001
- FLAVONE, 7-METHOXY-3,3',4',5-TETRAHYDROXY-
- KBio2_006801
- KBio2_004233
- CCG-38555
- 3,4',5-Tetrahydroxy-7-methoxyflavone
- 90-19-7
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-
- Spectrum3_001343
- NCGC00095624-01
- 71803L5F4S
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one (ACI)
- Flavone, 3,3′,4′,5-tetrahydroxy-7-methoxy- (7CI, 8CI)
- Rhamnetin (6CI)
- 3,3′,4′,5-Tetrahydroxy-7-methoxyflavone
- 3,5,3′,4′-Tetrahydroxy-7-methoxyflavone
- LY 805921
- β-Rhamnocitrin
- NS00015848
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1- benzopyran-4-one
- ?-Rhamnocitrin
- 3,3',4',5-Tetrahydroxy 7-methoxyflavone
- DA-51073
-
- MDL: MFCD00016931
- Renchi: 1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3
- Clave inchi: JGUZGNYPMHHYRK-UHFFFAOYSA-N
- Sonrisas: O=C1C2C(=CC(=CC=2O)OC)OC(C2C=C(O)C(O)=CC=2)=C1O
- Brn: 0047741
Atributos calculados
- Calidad precisa: 316.058303g/mol
- Carga superficial: 0
- XLogP3: 1.9
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 7
- Cuenta de enlace giratorio: 2
- Masa isotópica única: 316.058303g/mol
- Masa isotópica única: 316.058303g/mol
- Superficie del Polo topológico: 116Ų
- Recuento de átomos pesados: 23
- Complejidad: 503
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Peso molecular: 316.26
- Recuento de constructos de variantes mutuas: 183
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Yellow powder
- Denso: 1.3347 (rough estimate)
- Punto de fusión: 293-296°C (dec.)
- Punto de ebullición: 375.7°C (rough estimate)
- Punto de inflamación: 238.9°C
- índice de refracción: 1.4790 (estimate)
- PSA: 120.36000
- Logp: 2.29100
- Presión de vapor: 0.0±1.9 mmHg at 25°C
7-O-Methyl Quercetin Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36/37
- Código F de la marca fuka:3-10
- Rtecs:LK8748000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:2-8°C
7-O-Methyl Quercetin PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028754-5mg |
7-O-Methyl Quercetin |
90-19-7 | 97% | 5mg |
¥1620 | 2024-05-21 | |
eNovation Chemicals LLC | Y1078372-5mg |
2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one |
90-19-7 | 95% | 5mg |
$310 | 2022-11-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66250-5mg |
Rhamnetin |
90-19-7 | 98% | 5mg |
¥2116.00 | 2023-09-08 | |
TRC | M326555-5mg |
7-O-Methyl Quercetin |
90-19-7 | 5mg |
$ 170.00 | 2023-09-07 | ||
Chemenu | CM162936-250mg |
2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one |
90-19-7 | 95% | 250mg |
$1157 | 2022-12-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1419-25 mg |
beta-Rhamnocitrin |
90-19-7 | 25mg |
¥7987.00 | 2022-04-26 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 17799-1MG-F |
7-O-Methyl Quercetin |
90-19-7 | analytical standard | 1MG |
¥1075.92 | 2022-02-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-483300-2.5mg |
7-O-Methyl-d3 Quercetin, |
90-19-7 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
TargetMol Chemicals | TN1419-5 mg |
Rhamnetin |
90-19-7 | 97.6% | 5mg |
¥ 1,900 | 2023-07-10 | |
ChromaDex Standards | ASB-00018200-010-10mg |
RHAMNETIN |
90-19-7 | % | 10mg |
$270.00 | 2023-10-25 |
7-O-Methyl Quercetin Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 12 h, 1 atm, rt
Referencia
- Metabolism-based synthesis, biologic evaluation and SARs analysis of O-methylated analogs of quercetin as thrombin inhibitorsEuropean Journal of Medicinal Chemistry, 2012, 54, 210-222,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 1.5 h, rt
Referencia
- Regioselective O-derivatization of quercetin via formation of ester intermediates. An improved synthesis of rhamnetin and development of a new mitochondriotropic derivativeMolecules, 2010, 15, 4722-4736,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 12 h
Referencia
- Synthetic studies on the construction of 7-O-methylquercetin through regioselective protection and alkylation of quercetinChinese Chemical Letters, 2011, 22(1), 5-8,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 4 h, reflux
Referencia
- A planar conformation and the hydroxyl groups in the B and C rings play a pivotal role in the antioxidant capacity of quercetin and quercetin derivativesMolecules, 2011, 16, 9636-9650,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Methionine S-adenosyltransferase Solvents: Water ; 36 h, 25 °C
Referencia
- Optimization of rhamnetin production in Escherichia coliJournal of Microbiology and Biotechnology, 2011, 21(8), 854-857,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Ampicillin Catalysts: Flavonoid 7-O-methyltransferase Solvents: Water ; 12 h, 30 °C
Referencia
- Regiospecific Flavonoid 7-O-Methylation with Streptomyces avermitilis O-Methyltransferase Expressed in Escherichia coliJournal of Agricultural and Food Chemistry, 2006, 54(3), 823-828,
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol , Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
1.3 Solvents: Ethyl acetate , Water
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
1.3 Solvents: Ethyl acetate , Water
Referencia
- Hemisynthesis of all the O-monomethylated analogues of quercetin including the major metabolites, through selective protection of phenolic functionsTetrahedron, 2002, 58(50), 10001-10009,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Borax (B4Na2O7.10H2O) Solvents: Acetone , Water ; 30 min, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ; 6 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ; 6 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Referencia
- Selective monomethylation of quercetinSynthesis, 2010, (23), 3980-3986,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C
Referencia
- Synthesized quercetin derivatives stimulate melanogenesis in B16 melanoma cells by influencing the expression of melanin biosynthesis proteins MITF and p38 MAPKBioorganic & Medicinal Chemistry, 2014, 22(13), 3331-3340,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol , Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
Referencia
- Chemical synthesis of flavonoid conjugatesMethods in Polyphenol Analysis, 2003, 187, 187-213,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 25 °C
Referencia
- Biological Evaluation and SAR Analysis of O-Methylated Analogs of Quercetin as Inhibitors of Cancer Cell ProliferationDrug Development Research, 2014, 75(7), 455-462,
7-O-Methyl Quercetin Raw materials
- Quercetin
- S-Adenosyl-L-methionine
- 4H-1-Benzopyran-4-one, 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-methoxy-3-(phenylmethoxy)-
- 4H-1-Benzopyran-4-one,3,5-bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-methoxy-
- 3,5,7,3′,4′-Pentamethoxyflavone
- Rutin
- 4H-1-Benzopyran-4-one,5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-bis(phenylmethoxy)-
7-O-Methyl Quercetin Preparation Products
7-O-Methyl Quercetin Proveedores
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
(CAS:90-19-7)Rhamnetin
Número de pedido:TBW00498
Estado del inventario:in Stock
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Pureza:>98%
Información sobre precios actualizada por última vez:Tuesday, 21 January 2025 17:59
Precio ($):price inquiry
7-O-Methyl Quercetin Literatura relevante
-
Edelmira Sánchez-Recillas,Rocio Campos-Vega,Iza Fernanda Pérez-Ramírez,Ivan Luzardo-Ocampo,Mardey Liceth Cuéllar-Nú?ez,Haydé Azeneth Vergara-Casta?eda Food Funct. 2022 13 4699
-
Mónica González,Venerando González Anal. Methods 2010 2 1842
-
N. Schulze-Kaysers,M. M. Feuereisen,A. Schieber RSC Adv. 2015 5 73301
-
Tim Kohlmann,Martin Goez Phys. Chem. Chem. Phys. 2022 24 5868
-
Olga Ot?owska,Marek ?lebioda,Miros?aw Wachowiak,Magdalena ?liwka-Kaszyńska Anal. Methods 2017 9 94
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Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
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(CAS:90-19-7)7-O-Methyl Quercetin

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